

A Comprehensive Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-fluoro-5-methylpyridine*

Cat. No.: *B1282831*

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CAS Number: 34552-16-4

This technical guide provides an in-depth overview of **2-Bromo-3-fluoro-5-methylpyridine**, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.

Compound Properties and Identification

2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[\[1\]](#)

Table 1: Physicochemical Properties of **2-Bromo-3-fluoro-5-methylpyridine**

Property	Value	Source
CAS Number	34552-16-4	PubChem[2]
Molecular Formula	C ₆ H ₅ BrFN	PubChem[2]
Molecular Weight	190.01 g/mol	PubChem[2]
Appearance	White crystalline powder	ChemicalBook[1]
Boiling Point	205.4±35.0 °C (Predicted)	ChemicalBook[3]
Melting Point	60-63°C	Echemi[4]
Density	~1.6 g/cm ³	ChemicalBook[1]
Flash Point	78.0±25.9 °C (Predicted)	Echemi[4]
Refractive Index	1.530 (Predicted)	ChemicalBook[1]

Table 2: Spectroscopic Data of a Structurally Similar Compound (2-Bromo-4-fluoro-5-methylpyridine)

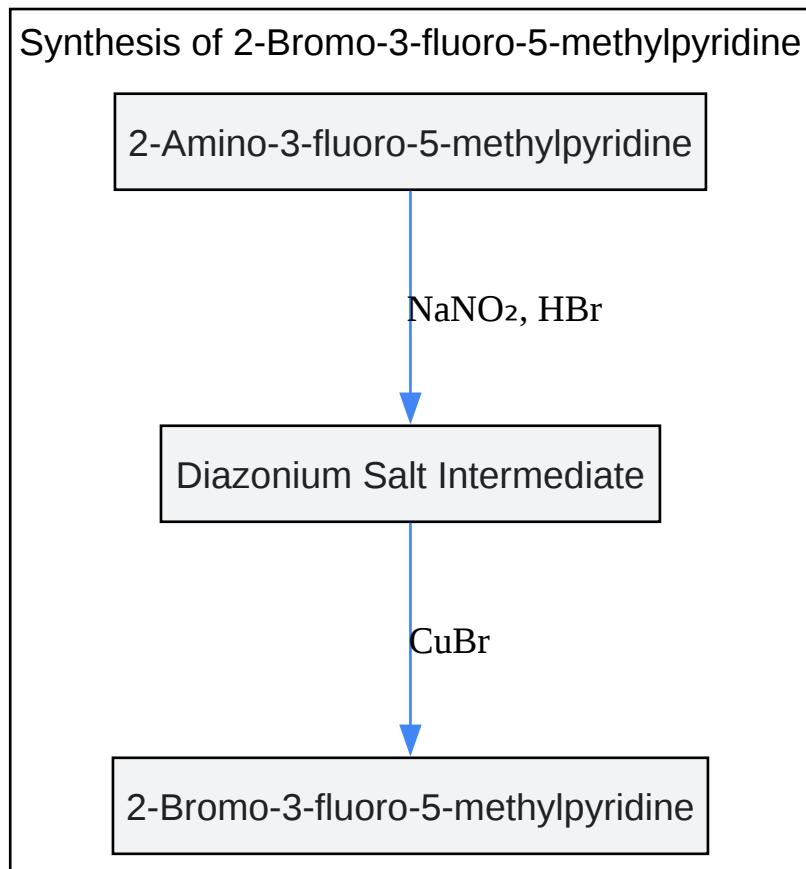
Note: Experimental spectroscopic data for **2-Bromo-3-fluoro-5-methylpyridine** is not readily available. The following predicted data for a structural isomer is provided for reference.

¹ H NMR (500 MHz, CDCl ₃)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.1	d	H-6	
~7.2	d	H-3	
~2.3	s	-CH ₃	
¹³ C NMR (125 MHz, CDCl ₃)	Chemical Shift (δ , ppm)		Assignment
~158 (d, J ≈ 240 Hz)	C-4		
~150 (d, J ≈ 15 Hz)	C-2		
~148	C-6		
~125 (d, J ≈ 20 Hz)	C-5		
~120 (d, J ≈ 5 Hz)	C-3		
~17	-CH ₃		

Source: Benchchem[5]

Synthesis Pathway

A plausible synthetic route to **2-Bromo-3-fluoro-5-methylpyridine** can be adapted from procedures for analogous fluorinated pyridines. A common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.



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A plausible synthetic pathway for **2-Bromo-3-fluoro-5-methylpyridine**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-3-fluoro-5-methylpyridine** is not widely published, a general procedure can be inferred from patent literature for similar compounds.^{[6][7]} The following is a representative protocol for a key application of this compound: the Suzuki-Miyaura cross-coupling reaction.^[8]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of **2-Bromo-3-fluoro-5-methylpyridine** with an arylboronic acid.

Materials:

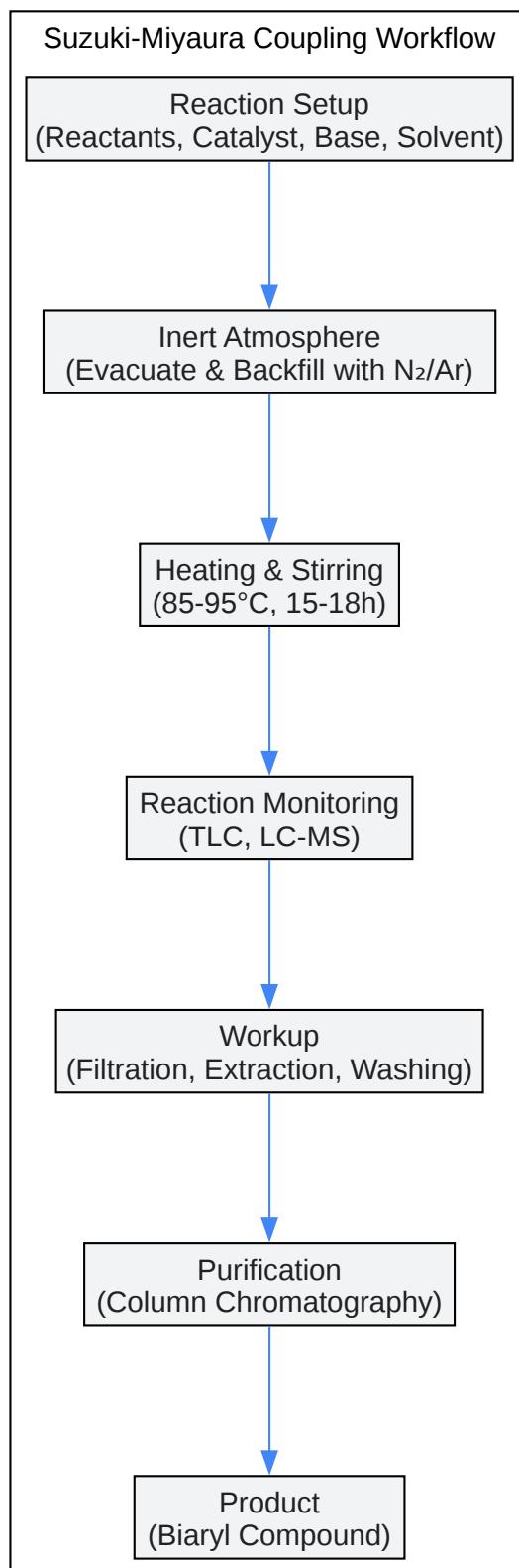
- **2-Bromo-3-fluoro-5-methylpyridine**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_3PO_4 , 1.5 - 2.5 equivalents)
- Solvent (e.g., 1,4-dioxane and water mixture, 4:1)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies

Procedure:

- To a Schlenk flask, add **2-Bromo-3-fluoro-5-methylpyridine**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this process three times.
- Add the degassed solvent mixture to the flask via syringe.
- Heat the reaction mixture to 85-95 °C with stirring for 15-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture and dilute the filtrate with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.



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A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as **2-Bromo-3-fluoro-5-methylpyridine**, are crucial intermediates in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many approved drugs, and the presence of bromine and fluorine atoms provides handles for further chemical modification. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and bioavailability of the final compound, which are desirable properties in drug candidates.^[1]

Safety Information

2-Bromo-3-fluoro-5-methylpyridine is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements for **2-Bromo-3-fluoro-5-methylpyridine**

Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Source: Sigma-Aldrich

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